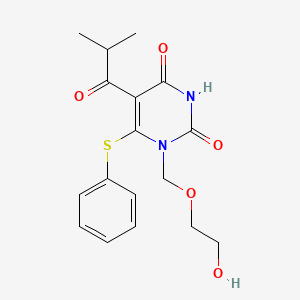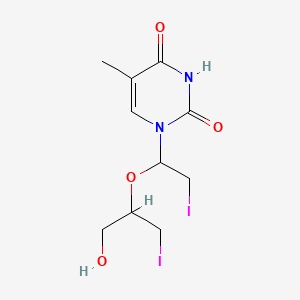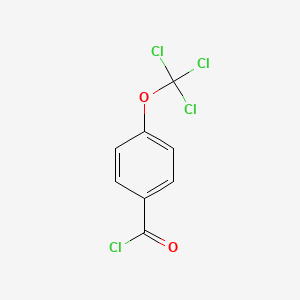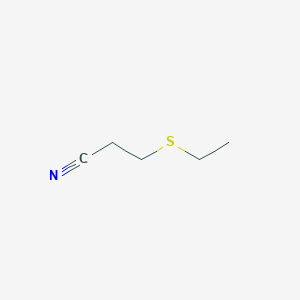
9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid is a heterocyclic organic compound with the molecular formula C15H11NO4. It is known for its unique structure, which includes an acridine core, a methoxy group, and a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoic acid derivatives with methoxy-substituted aromatic aldehydes, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular pathways. Its ability to interact with nucleic acids and proteins makes it a useful tool in molecular biology research .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It has been studied for its anticancer and antimicrobial activities, with promising results in preclinical studies .
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, leading to the modulation of gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid
- 9-oxo-9,10-dihydroacridine-4-carboxylic acid
- 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Comparison: Compared to these similar compounds, 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the methoxy group at the 4-position and the carboxylic acid functional group contribute to its unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
141992-49-6 |
|---|---|
Molekularformel |
C15H11NO4 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
4-methoxy-9-oxo-10H-acridine-1-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c1-20-11-7-6-9(15(18)19)12-13(11)16-10-5-3-2-4-8(10)14(12)17/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
RZGKCTSDFWAMKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















